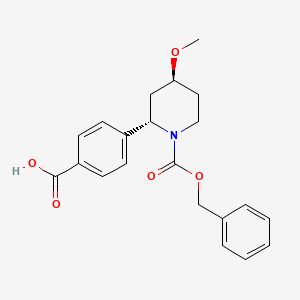
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid is a complex organic compound that features a benzyloxycarbonyl group, a methoxypiperidine moiety, and a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced into the molecule through a reaction involving benzyloxycarbonyl chloride and an appropriate amine under basic conditions.
Methoxypiperidine Formation: The methoxypiperidine moiety can be synthesized by reacting a suitable piperidine derivative with methanol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzyloxycarbonyl-protected piperidine with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it into a primary amine.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites. The methoxypiperidine moiety may interact with biological receptors or enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidin-2-yl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-aminopiperidin-2-yl)benzoic acid: Contains an amino group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid provides unique reactivity and potential biological activity compared to its analogs with hydroxyl or amino groups. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C21H23NO5 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
4-[(2S,4S)-4-methoxy-1-phenylmethoxycarbonylpiperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C21H23NO5/c1-26-18-11-12-22(21(25)27-14-15-5-3-2-4-6-15)19(13-18)16-7-9-17(10-8-16)20(23)24/h2-10,18-19H,11-14H2,1H3,(H,23,24)/t18-,19-/m0/s1 |
Clé InChI |
DYEKYPFKWVMVJV-OALUTQOASA-N |
SMILES isomérique |
CO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
COC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















